2-Butanone, 3-chloro-3-methyl-

描述

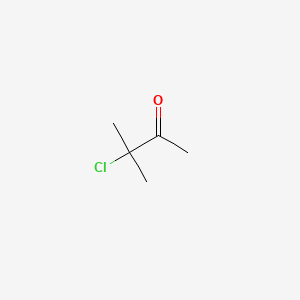

2-Butanone, 3-chloro-3-methyl- is a useful research compound. Its molecular formula is C5H9ClO and its molecular weight is 120.58 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Butanone, 3-chloro-3-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167067. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Butanone, 3-chloro-3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butanone, 3-chloro-3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

It’s known that alcohols, which this compound is a type of, can associate through hydrogen bonding . This could potentially influence its interaction with its targets.

Biochemical Pathways

It’s worth noting that the compound has been identified as a potential disinfection by-product in treated drinking water

Action Environment

As a potential disinfection by-product, its formation and action might be influenced by factors such as the presence of residual chlorine in the water .

生物活性

2-Butanone, 3-chloro-3-methyl- (C5H9ClO) is a chlorinated ketone that has been the subject of various studies due to its biological activity and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activities associated with this compound, including its effects on cellular mechanisms, toxicity, and potential therapeutic uses.

2-Butanone, 3-chloro-3-methyl- is characterized by its molecular structure, which includes a chlorine atom attached to the butanone backbone. The compound's chemical properties influence its biological interactions and toxicity profiles.

| Property | Value |

|---|---|

| Molecular Formula | C5H9ClO |

| Molecular Weight | 134.58 g/mol |

| Boiling Point | 101.5 °C |

| Solubility | Soluble in organic solvents |

Cytotoxic Effects

Research indicates that chlorinated compounds, including 2-butanone derivatives, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain analogs can inhibit the growth of hematological cancers by inducing apoptosis through the upregulation of pro-apoptotic genes such as p53 and Bax .

The mechanisms underlying the biological activity of 2-butanone, 3-chloro-3-methyl- involve several pathways:

- Cytochrome P450 Induction : Exposure to this compound has been shown to induce specific cytochrome P450 (CYP) isozymes in rat liver, which are crucial for drug metabolism and detoxification processes. Studies indicated increased activities of CYP-dependent monooxygenases following exposure to high doses .

- Cellular Stress Response : The compound may activate stress response pathways that lead to cellular damage or apoptosis in sensitive cell types.

Toxicity Profiles

The toxicological profile of 2-butanone, 3-chloro-3-methyl- reveals potential risks associated with exposure. In animal studies, high doses resulted in liver enzyme induction and proliferation of the smooth endoplasmic reticulum, indicating metabolic activation .

Case Studies

- Animal Studies : Research involving oral treatment of rats with doses ranging from 1,080 to 1,500 mg/kg/day highlighted increased levels of CYP proteins and monooxygenase activities after short-term exposure .

- Inhalation Studies : Inhalation exposure at concentrations of 800 ppm for five weeks did not show significant changes in hepatic CYP content, suggesting a threshold effect for toxicity based on exposure route .

科学研究应用

Industrial Chemistry

1. Production Processes

- Biofuels : 2-Butanone has been evaluated for its potential as a biofuel. Studies indicate it can be utilized in direct injection spark ignition engines, exhibiting advantageous properties such as high ignition delay times and favorable mixture formation characteristics. However, increased nitrogen oxide emissions compared to ethanol were noted (Hoppe et al., 2016) .

- Chemical Synthesis : The synthesis of 2-butanone can be achieved through chlorination processes. Research indicates that under optimized conditions, the conversion rate can reach up to 52.43% with a selectivity of over 76% (Di, 2005) .

| Application | Process Description | References |

|---|---|---|

| Biofuel Production | Evaluated for use in spark ignition engines | Hoppe et al., 2016 |

| Chemical Synthesis | Chlorination process for production | Di, 2005 |

Biotechnological Applications

2. Microbial Production

- Saccharomyces cerevisiae : Research shows that this yeast can produce 2-butanol and subsequently MEK (methyl ethyl ketone), highlighting its potential for bio-based production methods. Key factors influencing production include NADH availability and specific expression systems (Ghiaci et al., 2014) .

3. Engineered Microorganisms

- The engineering of Klebsiella pneumoniae to directly produce 2-butanone from glucose has been explored, providing insights into efficient biological production processes (Chen et al., 2015) .

Medicinal Chemistry

4. Anti-Cancer Research

- A series of compounds related to the structure of 2-butanone have been synthesized and evaluated for anti-cancer properties. For instance, derivatives like 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have shown promising results against various cancer cell lines, indicating their potential therapeutic applications (MDPI, 2022) .

| Compound Type | Target Cancer Cell Lines | Findings |

|---|---|---|

| Diarylpiperidin-4-ones | Multiple myeloma, acute myeloid leukemia | Significant reduction in cell viability |

Environmental and Astrochemical Studies

5. Astrochemistry

- The rotational spectrum of MEK has been analyzed for its relevance in astrochemistry due to its functional groups being common in interstellar molecules (Kroll et al., 2014) . This suggests potential applications in understanding molecular formation in space.

常见问题

Basic Research Questions

Q. How can researchers experimentally determine key physical properties (e.g., boiling point, flash point) of 3-chloro-3-methyl-2-butanone when literature data is limited?

- Methodology : Use differential scanning calorimetry (DSC) for measuring decomposition and melting points. For flash point determination, follow ASTM D93 (Pensky-Martens closed cup method). Boiling points can be estimated via gas chromatography (GC) coupled with a calibrated reference column. If the compound decomposes, employ reduced-pressure distillation to lower boiling points and minimize thermal degradation .

Q. What are the recommended synthetic routes for 3-chloro-3-methyl-2-butanone, and how can purity be optimized?

- Methodology : Chlorination of 3-methyl-2-butanone using agents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify via fractional distillation or recrystallization. Validate purity using GC-MS or NMR spectroscopy to confirm the absence of byproducts like 1-chloro derivatives .

Q. How can researchers structurally characterize 3-chloro-3-methyl-2-butanone using spectroscopic techniques?

- Methodology :

- NMR : Analyze H and C spectra to identify methyl (δ 1.2–1.5 ppm) and carbonyl (δ 200–220 ppm) groups. The chloro-methyl group’s deshielding effect will shift adjacent protons upfield.

- IR : Confirm the ketone group via C=O stretch (~1700–1750 cm⁻¹) and C-Cl bond (~550–850 cm⁻¹).

- Mass Spec : Look for molecular ion peaks at m/z 134/136 (Cl isotopic pattern) and fragmentation patterns (e.g., loss of CH₃Cl, m/z 79) .

Advanced Research Questions

Q. What computational approaches are effective in modeling the thermal decomposition or combustion mechanisms of 3-chloro-3-methyl-2-butanone?

- Methodology : Develop a reduced kinetic mechanism using decoupling methodology (e.g., separating C₄-Cₙ, C₂-C₃, and H₂/CO/C₁ sub-mechanisms). Optimize reaction rates via machine learning algorithms (e.g., self-adaptive differential evolution) to predict ignition delays and flame speeds. Validate against experimental data from shock tubes or constant-volume bombs .

Q. How can reaction thermochemistry data (e.g., enthalpy of formation) for 3-chloro-3-methyl-2-butanone be experimentally validated?

- Methodology : Use bomb calorimetry to measure combustion enthalpy. Combine with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to estimate gas-phase enthalpies. Compare results with NIST-reviewed data for analogous compounds (e.g., 2-butanone derivatives) to identify discrepancies and refine computational models .

Q. What strategies are recommended for assessing the stability of 3-chloro-3-methyl-2-butanone under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC for byproduct formation. Use FTIR to detect structural changes (e.g., oxidation of the ketone group). Store in amber glass under inert gas (N₂/Ar) to prevent hydrolysis .

Q. How can isotopic labeling (e.g., deuterated analogs) aid in tracking 3-chloro-3-methyl-2-butanone in metabolic or environmental studies?

- Methodology : Synthesize deuterated derivatives (e.g., 3-chloro-3-methyl-d₃-2-butanone) via halogen exchange or catalytic deuteration. Use LC-MS/MS to trace metabolic pathways or environmental degradation. Ensure isotopic purity (>98% D) via NMR and mass spectrometry to avoid interference from natural abundance isotopes .

Analytical and Toxicological Questions

Q. What in vitro assays are suitable for evaluating the mutagenic potential of 3-chloro-3-methyl-2-butanone?

- Methodology : Perform the Ames test (OECD 471) using Salmonella typhimurium strains (TA98, TA100) with and without metabolic activation (S9 liver enzymes). Assess chromosomal aberrations via micronucleus assays in mammalian cell lines (e.g., CHO cells). Compare results with structurally related chlorinated ketones to infer toxicity mechanisms .

Q. How can researchers resolve contradictions in reported flammability data for halogenated ketones like 3-chloro-3-methyl-2-butanone?

- Methodology : Re-evaluate flammability limits (LEL/UEL) using closed-cup flash point testers and ASTM E681 for explosive limits. Correlate with computational reactivity descriptors (e.g., bond dissociation energies for C-Cl and C=O groups). Cross-reference with NIST databases for analogous compounds to identify data gaps .

属性

IUPAC Name |

3-chloro-3-methylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-4(7)5(2,3)6/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJRNNIDCLELRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208206 | |

| Record name | 2-Butanone, 3-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5950-19-6 | |

| Record name | 2-Butanone, 3-chloro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005950196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5950-19-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 3-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-3-METHYL-BUTAN-2-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。